Cas no 6404-26-8 (Boc-Lys(Ac)-OH)

Boc-Lys(Ac)-OH 化学的及び物理的性質
名前と識別子
-
- N-Boc-N'-acetyl-L-lysine
- Boc-Lys(Ac)-OH
- H-Glu(OBzl)-OH·HCl
- Nα-Boc-Nε-acetyl-L-lysine
- (2S)-6-Acetylamino-2-(tert-butoxycarbonylamino)hexanoic acid
- Boc-L-Lys(Ac)
- Boc-Lys(Ac)OH
- BOC-LYSINE(AC)-OH
- N6-Acetyl-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine
- NALPHA-tert-Butoxycarbonyl-NEPSILON-acetyl-L-lysine
- N-BOC-N-Acetyl-L-lisine
- N6-Acetyl-N2-(tert-butoxycarbonyl)-L-lysine
- na-T-boc-N-epsilon-acetyl-L-lysine
- CS-0153949
- DTXSID20982132
- (S)-6-acetamido-2-((tert-butoxycarbonyl)amino)hexanoic acid
- Boc-L-Lys(Ac)-OH
- IOKOUUAPSRCSNT-JTQLQIEISA-N
- N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine
- L-Lysine, N6-acetyl-N2-[(1,1-dimethylethoxy)carbonyl]-
- (S)-6-acetamido-2-(tert-butoxycarbonylamino)hexanoic acid
- M03307
- 6404-26-8
- DS-9761
- Boc-N-epsilon-acetyl-L-lysine
- AKOS015892887
- SCHEMBL2211809
- (2S)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic Acid
- MFCD00057791
- EN300-6732084
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-acetamidohexanoic acid
- Boc-Lys-(Ac)-OH
-
- MDL: MFCD00057791
- インチ: InChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t10-/m0/s1
- InChIKey: IOKOUUAPSRCSNT-JTQLQIEISA-N
- ほほえんだ: CC(NCCCC[C@H](NC(OC(C)(C)C)=O)C(O)=O)=O
計算された属性
- せいみつぶんしりょう: 288.168522g/mol
- ひょうめんでんか: 0
- XLogP3: 0.9
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 回転可能化学結合数: 9
- どういたいしつりょう: 288.168522g/mol
- 単一同位体質量: 288.168522g/mol
- 水素結合トポロジー分子極性表面積: 105Ų
- 重原子数: 20
- 複雑さ: 349
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- フラッシュポイント: 273.6℃
- PSA: 104.73000
- LogP: 2.05250
Boc-Lys(Ac)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 955376-5G |
Boc-Lys(Ac)-OH, 98% |
6404-26-8 | 98% | 5G |
¥ 414 | 2022-04-26 | |
eNovation Chemicals LLC | D606850-5g |
BOC-LYS(AC)-OH |
6404-26-8 | 97% | 5g |
$1250 | 2024-06-05 | |
abcr | AB438967-1 g |
Boc-Lys(Ac)-OH, 95%; . |
6404-26-8 | 95% | 1g |
€78.90 | 2023-04-22 | |
abcr | AB438967-10 g |
Boc-Lys(Ac)-OH, 95%; . |
6404-26-8 | 95% | 10g |
€177.20 | 2023-04-22 | |
Chemenu | CM119405-25g |
Boc-Lys(Ac)-OH |
6404-26-8 | 97% | 25g |
$189 | 2021-06-09 | |
Apollo Scientific | OR36361-5g |
Boc-Lys(Ac)-OH |
6404-26-8 | 98+% | 5g |
£34.00 | 2025-03-21 | |
Apollo Scientific | OR36361-25g |
Boc-Lys(Ac)-OH |
6404-26-8 | 98+% | 25g |
£136.00 | 2025-02-20 | |
Chemenu | CM119405-10g |
Boc-Lys(Ac)-OH |
6404-26-8 | 97% | 10g |
$*** | 2023-05-30 | |
abcr | AB438967-5 g |
Boc-Lys(Ac)-OH, 95%; . |
6404-26-8 | 95% | 5g |
€125.10 | 2023-04-22 | |
Chemenu | CM119405-10g |
Boc-Lys(Ac)-OH |
6404-26-8 | 97% | 10g |
$102 | 2021-06-09 |
Boc-Lys(Ac)-OH 関連文献
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1. Tumor extracellular acidity activated “off–on” release of bortezomib from a biocompatible dendrimerMingming Wang,Yu Wang,Ke Hu,Naimin Shao,Yiyun Cheng Biomater. Sci. 2015 3 480
Boc-Lys(Ac)-OHに関する追加情報
Boc-Lys(Ac)-OH: A Comprehensive Overview
Boc-Lys(Ac)-OH, also known by its CAS registry number CAS No 6404-26-8, is a significant compound in the field of organic chemistry and biochemistry. This compound is widely recognized for its role in peptide synthesis and modification, particularly in the protection and activation of amino groups during peptide bond formation. The name Boc-Lys(Ac)-OH itself provides insight into its structure: the "Boc" stands for tert-butoxycarbonyl, a common protecting group, while "Lys" refers to lysine, an amino acid, and "(Ac)" denotes acetylation at the epsilon-amino group.
The structure of Boc-Lys(Ac)-OH consists of a lysine residue with a tert-butoxycarbonyl group attached to the amino terminus and an acetyl group on the epsilon-amino group of lysine. This specific functionalization makes it highly versatile in various chemical reactions, particularly in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl group serves as a temporary protecting group that can be selectively removed under acidic conditions, facilitating the stepwise assembly of peptides.
Recent advancements in peptide chemistry have further highlighted the importance of compounds like Boc-Lys(Ac)-OH. Researchers have explored its applications in the synthesis of bioactive peptides, including those with potential therapeutic applications. For instance, studies have demonstrated that peptides derived from Boc-Lys(Ac)-OH can exhibit antimicrobial, anticancer, or immunomodulatory activities, depending on their sequence and post-translational modifications.
In addition to its role in peptide synthesis, Boc-Lys(Ac)-OH has been utilized as a building block in the development of bioconjugates and drug delivery systems. The ability to selectively remove the Boc protecting group allows for precise control over the reactivity of the amino terminus during conjugation reactions. This has led to innovative applications in targeted drug delivery, where peptides are coupled with drugs or imaging agents to enhance specificity and efficacy.
The synthesis of Boc-Lys(Ac)-OH typically involves multi-step chemical processes, including nucleophilic acyl substitution and deprotection steps. Recent optimizations in synthetic protocols have improved the yield and purity of this compound, making it more accessible for large-scale production. Moreover, green chemistry approaches have been explored to minimize environmental impact during its synthesis.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize Boc-Lys(Ac)-OH. These methods provide detailed insights into its molecular structure and purity, ensuring consistency in its application across various research and industrial settings.
In conclusion, Boc-Lys(Ac)-OH, with its CAS number CAS No 6404-26-8, remains a cornerstone in peptide chemistry due to its unique functionalization and versatility. Its applications span from fundamental research to advanced therapeutic development, underscoring its importance in contemporary biochemical studies.
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